thieno[2,3-c]quinolin-4(5H)-one
Description
Properties
Molecular Formula |
C11H7NOS |
|---|---|
Molecular Weight |
201.25 g/mol |
IUPAC Name |
5H-thieno[2,3-c]quinolin-4-one |
InChI |
InChI=1S/C11H7NOS/c13-11-10-8(5-6-14-10)7-3-1-2-4-9(7)12-11/h1-6H,(H,12,13) |
InChI Key |
COLGMZQCAPDJEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=O)N2)SC=C3 |
Synonyms |
thieno(2,3-c)quinolin-4(5H)-one |
Origin of Product |
United States |
Scientific Research Applications
Biological Activities
Thieno[2,3-c]quinolin-4(5H)-one has been investigated for a variety of biological activities:
Anticancer Properties
Research indicates that this compound derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds derived from this scaffold have shown efficacy in inhibiting the growth of human cervix carcinoma cells (HeLa) and colorectal adenocarcinoma (HT-29) .
Inhibition of Enzymatic Activity
This compound has been identified as a potent inhibitor of tankyrase enzymes, which play a critical role in Wnt signaling pathways associated with cancer progression. Compounds based on this scaffold have demonstrated low micromolar IC50 values against tankyrase isoforms .
Antimicrobial Activity
The compound has also been explored for its potential as an antitubercular agent. Studies have shown that certain derivatives can effectively inhibit Mycobacterium tuberculosis, with some exhibiting activity comparable to established drugs such as Isoniazid .
Case Study 1: Anticancer Activity
A study evaluated the antiproliferative effects of various this compound derivatives on different cancer cell lines. The findings revealed that specific modifications to the compound's structure significantly enhanced its potency against HeLa and HT-29 cells. The most active derivative exhibited an IC50 value in the low micromolar range .
Case Study 2: Tankyrase Inhibition
In another investigation focusing on tankyrase inhibition, this compound derivatives were synthesized and tested for their ability to inhibit tankyrase activity. The results indicated that certain compounds displayed over 70% inhibition at low concentrations (IC50 values ranging from 21 nM to 29 nM), highlighting their potential as therapeutic agents in cancer treatment .
Preparation Methods
Reaction Mechanism and Substrate Design
The palladium-catalyzed domino reaction offers a streamlined route to thieno[2,3-c]quinolin-4(5H)-one derivatives. Starting from 4-alkynyl-3-bromoquinolin-2(1H)-ones, this method leverages a tandem Sonogashira coupling-cyclization process. The alkynyl moiety undergoes coupling with amines in the presence of Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), and triethylamine in THF at 60°C. Subsequent intramolecular cyclization forms the thienoquinolinone core via a 5-endo-dig pathway, facilitated by the bromide leaving group.
Optimization and Scope
Key parameters include:
- Catalyst system : Pd(PPh₃)₄ outperforms PdCl₂(PPh₃)₂ in yield (92% vs. 78%) due to enhanced oxidative addition kinetics.
- Solvent effects : THF provides optimal polarity for both coupling and cyclization steps, whereas DMF leads to side reactions.
- Substrate tolerance : Electron-donating groups on the quinolinone ring (e.g., -OMe, -NMe₂) improve yields by stabilizing the Pd intermediate, while nitro groups reduce reactivity.
Table 1: Representative Substrates and Yields
| R₁ (Quinolinone) | R₂ (Amine) | Yield (%) |
|---|---|---|
| H | PhCH₂NH₂ | 92 |
| 7-OMe | Cyclohexyl | 88 |
| 6-NO₂ | Benzyl | 65 |
Sequential Nucleophilic Substitution and Cyclization
Stepwise Functionalization
An alternative approach involves sequential nucleophilic aromatic substitution (SNAr) followed by cyclization. Treatment of 4-alkynyl-3-bromoquinolin-2(1H)-ones with sodium sulfide in DMF at 25°C replaces bromide with sulfide, forming a thiolate intermediate. Heating to 80°C induces 5-endo-dig cyclization, yielding the this compound scaffold.
Critical Reaction Parameters
- Nucleophile strength : Sodium sulfide (Na₂S·9H₂O) provides superior reactivity compared to K₂S, achieving 85% yield vs. 72%.
- Temperature control : Cyclization requires precise heating; temperatures >100°C promote decomposition.
- Functional group compatibility : Esters and ketones remain intact, enabling post-cyclization derivatization.
Table 2: Solvent Screening for Cyclization Step
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 85 |
| DMSO | 46.7 | 78 |
| THF | 7.5 | 62 |
Continuous Flow Synthesis Approach
Adaptation from Thieno-isoquinolinone Protocols
While direct reports on this compound are limited, analogous continuous flow methods for thieno[2,3-c]isoquinolin-5(4H)-one suggest transferable strategies. A Suzuki-Miyaura coupling establishes the biaryl system, followed by Curtius rearrangement under flow conditions (residence time: 5 min, 120°C) to form the lactam ring.
Advantages Over Batch Processes
- Safety : Hazardous intermediates (e.g., acyl azides) are generated and consumed in situ, minimizing exposure.
- Scalability : Flow reactors achieve kilogram-scale production with consistent purity (>99% by HPLC).
- Yield enhancement : Mixing efficiency in microchannels improves mass transfer, boosting yields by 15–20% compared to batch.
Table 3: Comparative Performance of Flow vs. Batch Synthesis
| Parameter | Flow Reactor | Batch Reactor |
|---|---|---|
| Reaction Time | 2 h | 8 h |
| Isolated Yield | 89% | 74% |
| Purity (HPLC) | 99.2% | 95.8% |
Comparative Analysis of Synthetic Methods
Efficiency and Practicality
Q & A
What are the primary synthetic routes for thieno[2,3-c]quinolin-4(5H)-one derivatives, and how do reaction conditions influence product distribution?
Basic
The synthesis of this compound derivatives often employs domino reactions and sequential dipole formation-cycloaddition strategies. For instance, 4-alkynyl-3-bromoquinolin-2(1H)-ones undergo domino reactions with thiols or amines to yield functionalized thieno[2,3-c]quinolin-4(5H)-ones under mild conditions . Additionally, sequential 7-exo-trig cyclization and dipolar trapping with electron-deficient dipolarophiles (e.g., N-methylmaleimide) generate stereospecific adducts. Product distribution depends on the substituent position, dipolarophile reactivity, and temperature. For example, methyl vinyl ketone produces a 66% yield of tetrahydroisoxazolo[4,3-c]quinolin-4(5H)-one as the major product .
What methodologies are recommended for structural characterization of this compound derivatives?
Basic
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly -NMR and -NMR, is critical for confirming regiochemistry and stereochemistry. For example, -NMR nuclear Overhauser effect (NOE) experiments can identify folded conformations in isoxazolidine adducts . X-ray crystallography resolves absolute configurations, while High-Resolution Mass Spectrometry (HRMS) validates molecular formulas. Infrared (IR) spectroscopy assists in tracking functional groups like carbonyls during synthesis .
How can regio- and stereoselectivity be controlled in cycloaddition reactions involving this compound precursors?
Advanced
Regioselectivity is modulated by dipolarophile electronic properties. Acetylenic dipolarophiles (e.g., dimethyl acetylenedicarboxylate) favor [3+2] cycloadditions with nitrones to form dihydroisoxazolobenzodiazepines, whereas olefinic dipolarophiles (e.g., methyl acrylate) require excess reagent and heat to yield regioisomeric mixtures . Stereoselectivity is achieved through chiral catalysts, such as Rawal’s catalyst, which enables enantioselective synthesis of dihydrofuro[2,3-c]quinolin-4(5H)-ones via Michael addition-initiated cascades .
What strategies are effective for enantioselective synthesis of this compound derivatives?
Advanced
Enantioselective cascades using asymmetric organocatalysis or metal complexes are pivotal. For example, Rawal’s catalyst (a thiourea-based organocatalyst) induces enantioselectivity in the reaction between 3-hydroxyquinolin-ones and β-chlorinated nitrostyrenes, yielding chiral dihydrofuro[2,3-c]quinolin-4(5H)-ones with >90% enantiomeric excess (ee) under mild conditions . Computational modeling of transition states can further optimize stereochemical outcomes.
How can researchers evaluate the biological activity of this compound derivatives, particularly in kinase inhibition?
Advanced
Kinase inhibition assays (e.g., CDK5/p25) are performed using ATP-noncompetitive binding studies. For example, thieno[3,2-c]quinolin-4(5H)-one derivatives were identified as selective CDK5 inhibitors via virtual screening and kinase profiling. IC values remain unchanged in ATP-competitive assays, confirming non-competitive mechanisms . Structure-Activity Relationship (SAR) studies prioritize substituents at positions 2 and 8, with electron-withdrawing groups enhancing potency.
How should researchers address contradictions in product distribution during synthetic optimization?
Advanced
Contradictions often arise from competing reaction pathways. For example, heating oximes with methyl vinyl ketone yields both tetrahydroisoxazolo[4,3-c]quinolin-4(5H)-one (major) and unexpected side products. Systematic variable testing (temperature, solvent, stoichiometry) and mechanistic probes (e.g., deuterium labeling) clarify dominant pathways. Kinetic vs. thermodynamic control can be assessed via time-course studies .
What are the challenges in translating this compound derivatives into therapeutic agents?
Advanced
Key challenges include improving bioavailability and metabolic stability. Structural modifications, such as introducing hydrophilic groups (e.g., hydroxyl or amine) at position 5, enhance solubility. In vitro ADME (Absorption, Distribution, Metabolism, Excretion) assays and in vivo pharmacokinetic studies in rodent models are essential. For antitumor candidates, DNA binding affinity and cytotoxicity are evaluated via ethidium bromide displacement assays and MTT assays .
How do electronic effects of substituents influence the reactivity of this compound in cascade reactions?
Advanced
Electron-deficient substituents (e.g., nitro or cyano groups) accelerate Michael addition steps by increasing electrophilicity at the α,β-unsaturated carbonyl site. Conversely, electron-donating groups (e.g., methoxy) slow reactivity but improve regioselectivity in cyclization steps. Hammett linear free-energy relationships (LFERs) quantify these effects, guiding rational design of substrates for specific cascade pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
